molecular formula C19H20N2O4 B2897512 3,5-dimethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide CAS No. 896361-13-0

3,5-dimethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide

Cat. No.: B2897512
CAS No.: 896361-13-0
M. Wt: 340.379
InChI Key: QSMQUZPFOPKHIT-UHFFFAOYSA-N
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Description

3,5-dimethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide is a synthetic small molecule compound of interest in medicinal chemistry and pharmacological research. Its structure incorporates a pyrrolidin-3-yl scaffold, a motif recognized in the development of compounds targeting viral proteases . Furthermore, the 5-oxopyrrolidine (or gamma-lactam) component is a known pharmacophore present in various bioactive molecules, including some with central nervous system (CNS) activity . This specific molecular architecture suggests potential utility in several research domains. The pyrrolidinone core is a prominent feature in compounds investigated for their interaction with neurological targets. Research on analogous structures has shown that such fragments can contribute to a multimodal mechanism of action, potentially involving antagonism of ion channels like TRPV1, which is a target of interest in the study of epilepsy and neuropathic pain . The benzamide group linked to dimethoxy-substituted aromatic rings is a common structure in drug discovery, often associated with enzyme inhibition and receptor modulation. Researchers may explore this compound as a building block or intermediate in the synthesis of more complex molecules, or as a reference standard in analytical studies. Its well-defined structure makes it suitable for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for specific biological targets. This product is intended for research applications in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3,5-dimethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-24-16-8-13(9-17(11-16)25-2)19(23)20-14-10-18(22)21(12-14)15-6-4-3-5-7-15/h3-9,11,14H,10,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSMQUZPFOPKHIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2CC(=O)N(C2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-dimethoxybenzoic acid and 5-oxo-1-phenylpyrrolidine.

    Amidation Reaction: The 3,5-dimethoxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,5-dimethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Key Benzamide Derivatives and Their Properties

Compound Name / ID Key Structural Features Target Activity IC50 / % Inhibition (Concentration) BBB Permeability Reference
3,5-Dimethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide 3,5-dimethoxy benzamide; pyrrolidinone ring Hypothesized kinase or HAT inhibition* N/A Unknown N/A
Compound 17 2-tetradecanoylamino; 3-carboxyphenyl PCAF HAT inhibitor 79% inhibition (100 μM) Not reported
Compound 31 Morpholinopyridin-amino; methoxyphenoxy Dual DAPK1/CSF1R inhibitor DAPK1: 1.25 µM; CSF1R: 0.15 µM High
Anacardic Acid (AA) Salicylic acid derivative PCAF HAT inhibitor 68% inhibition (100 μM) Not reported

*Based on structural homology to known inhibitors.

Substituent Effects on Activity

A. Benzamide Core Modifications

  • 2-Acylamino vs. Pyrrolidinone Substituents: Compounds like 17 and AA () rely on 2-acylamino or salicylic acid groups for PCAF HAT inhibition, achieving 68–79% activity at 100 μM. In contrast, the target compound replaces the 2-acyl group with a pyrrolidinone ring, which may alter binding interactions but retain amide-mediated hydrogen bonding .
  • Methoxy vs.

B. Target Selectivity and Pharmacokinetics

  • Dual Kinase Inhibition: Compound 31 () demonstrates that morpholino and pyrimidine substituents enable dual inhibition of DAPK1 and CSF1R with nanomolar potency. The target compound’s pyrrolidinone ring could similarly confer selectivity for kinases or proteases, though experimental validation is needed .
  • BBB Penetration: The morpholinopyridin group in 31 contributes to its high BBB permeability, a feature absent in the target compound due to its phenylpyrrolidinone moiety .

Key Research Findings

The target compound’s rigid pyrrolidinone may mimic acyl chain interactions with the enzyme’s hydrophobic pockets .

Kinase Inhibition: Benzamides with heterocyclic amines (e.g., 31) show potent kinase inhibition. The target compound’s pyrrolidinone may similarly engage ATP-binding pockets in kinases .

Neuroleptic Potential: Unlike neuroleptic benzamides (e.g., sulpiride), the target compound lacks a sulfonamide group, suggesting divergent mechanisms of action .

Biological Activity

3,5-Dimethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. With a molecular formula of C19H20N2O4C_{19}H_{20}N_{2}O_{4} and a molecular weight of approximately 340.4 g/mol, this compound features a unique chemical structure that may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by:

  • Benzamide Backbone : The presence of a benzamide structure which is known for various biological activities.
  • Dimethoxy Substituents : Two methoxy groups at the 3 and 5 positions enhance its lipophilicity and may influence receptor interactions.
  • Pyrrolidinone Ring : The 5-oxo-1-phenylpyrrolidin-3-yl moiety is crucial for its biological activity.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus modulating metabolic pathways.
  • Receptor Modulation : It is believed to interact with various receptors, potentially acting as an agonist or antagonist depending on the context. This interaction may influence signal transduction pathways critical for cell survival and proliferation.
  • Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells, suggesting that this compound may also possess cytotoxic properties against tumor cells.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Studies have demonstrated that compounds similar in structure exhibit potent cytotoxicity against various human tumor cell lines. For instance, analogs have shown nanomolar IC50 values against leukemia and solid tumor cell lines, indicating strong growth inhibition capabilities .

Antimicrobial Properties

The compound has been investigated for its antimicrobial effects, showing potential activity against a range of bacterial and fungal strains. This suggests its possible application in developing new antimicrobial agents.

Anti-inflammatory Effects

Preliminary studies suggest that the compound may exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies

Several studies have highlighted the biological effects of related compounds:

  • Cytotoxicity Studies : A series of pyrrolidine derivatives showed significant cytotoxic effects in vitro against human cancer cell lines, with some compounds inducing apoptosis through mitochondrial pathways .
  • Receptor Interaction Studies : Research has indicated that sigma receptors are involved in mediating the effects of similar compounds on neuroprotection and pain modulation . The interaction with sigma receptors could provide insights into the therapeutic potential of this compound in neurodegenerative diseases.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

Compound NameAnticancer ActivityAntimicrobial ActivityAnti-inflammatory Effects
This compoundHigh (nanomolar IC50)ModeratePotential
3,4-Dimethoxy-N-(5-oxo-1-phenyldihydropyrrole)ModerateHighConfirmed
2,5-Dimethoxy-N-(5-oxo-1-phenyldihydropyrrole)LowModeratePotential

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